2-Allylphenyl-(4-bromobenzyl)ether
Description
Significance in Contemporary Organic Chemistry Research
The significance of 2-Allylphenyl-(4-bromobenzyl)ether in organic chemistry stems from the combination of its constituent parts: an allyl phenyl ether and a bromobenzyl group. Allyl aryl ethers are classical precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that creates ortho-allylphenols. wikipedia.orglibretexts.org This rearrangement is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular frameworks. acs.orgwikipedia.org The resulting 2-allylphenol (B1664045) moiety can then undergo further reactions, such as cyclization, to form valuable heterocyclic structures like 2,3-dihydrobenzofurans. researchgate.netresearchgate.netrsc.org
Furthermore, the benzyl (B1604629) ether component can act as a protecting group for phenols, which can be cleaved under specific conditions, often through hydrogenolysis. organic-chemistry.orgyoutube.com The presence of a bromine atom on the benzyl ring adds another layer of synthetic utility. Aryl bromides are common and effective coupling partners in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. acs.orgnih.govnih.gov This allows for the introduction of a wide array of substituents, making the 4-bromobenzyl group a versatile handle for molecular elaboration. acs.orggelest.com
The dual functionality of this compound—the capacity for rearrangement and functionalization—makes it an attractive subject for methodological development and a potential intermediate in the synthesis of complex target molecules.
Structural Features and Reactivity Propensities for Academic Inquiry
The reactivity of this compound is dictated by several key structural features: the ether linkage, the allyl group, the two aromatic rings, and the carbon-bromine bond. Each of these sites offers a distinct opportunity for chemical transformation.
Key Reactive Sites:
Allyl Group and Ether Linkage: The most prominent reaction pathway for this part of the molecule is the thermal or acid-catalyzed Claisen rearrangement. libretexts.orglibretexts.org This libretexts.orglibretexts.org-sigmatropic rearrangement involves the migration of the allyl group from the ether oxygen to the ortho position of the phenyl ring, forming a new carbon-carbon bond and yielding a 2-allylphenol derivative. organic-chemistry.org Studies on similar allyl phenyl ethers show that this intramolecular process proceeds through a cyclic transition state. libretexts.org In the absence of rearrangement, the ether bond itself can be cleaved under harsh acidic conditions or by specific reagents. organic-chemistry.orgorganic-chemistry.org
Aromatic Rings: The electron density of the two phenyl rings influences their susceptibility to electrophilic aromatic substitution. The substitution pattern of each ring directs incoming electrophiles to specific positions.
Carbon-Bromine Bond: The bromine atom on the benzyl ring is a prime site for metal-catalyzed cross-coupling reactions. It can readily participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, serving as a versatile anchor point for building more complex structures. nih.govnih.gov For example, it can be coupled with boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or alkenes (Heck coupling). acs.orgacs.org
These distinct reactive sites allow for a stepwise and controlled functionalization of the molecule, enabling chemists to use it as a scaffold for creating diverse and complex chemical entities.
Chemical Data
Below are the physicochemical properties for this compound and its closely related structural analogs.
Table 1: Physicochemical Properties
| Property | Value | Related Compound |
|---|---|---|
| Molecular Formula | C₁₆H₁₅BrO | This compound |
| Molecular Weight | 303.19 g/mol | This compound |
| Boiling Point | 251-252 °C | Allyl 2-bromobenzyl ether sigmaaldrich.com |
| Density | 1.327 g/mL at 25 °C | Allyl 2-bromobenzyl ether sigmaaldrich.com |
| Refractive Index | n20/D 1.5460 | Allyl 2-bromobenzyl ether sigmaaldrich.com |
| Boiling Point | 204-205 °C | Allyl benzyl ether sigmaaldrich.com |
| Density | 0.959 g/mL at 25 °C | Allyl benzyl ether sigmaaldrich.com |
Table of Compounds
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Allyl 2-bromobenzyl ether |
| Allyl benzyl ether |
| Allyl phenyl ether |
| 2-Allylphenol |
| 2,3-Dihydrobenzofuran |
| Toluene |
| Benzyl chloride |
| Benzyl bromide |
| 4-Bromoacetophenone |
| 4-Chlorobenzonitrile |
| 4-Chlorotoluene |
| Phenyltrimethoxysilane |
| Vinyltrimethoxysilane |
| Allyldimethylsilanol |
| Trimethylsilylalkyne |
| 1-Bromo-4-chlorobenzene |
| Bis(tri-tert-butylphosphine)palladium |
| Bis(4-bromobenzyl) ketone |
| 2-Bromobenzyl alcohol |
| 2-Bromobenzyl bromide |
| Sodium hydride |
| N-bromosuccinimide |
| Acetic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(2-prop-2-enylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-5-14-6-3-4-7-16(14)18-12-13-8-10-15(17)11-9-13/h2-4,6-11H,1,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQRYIYPAPJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Allylphenyl 4 Bromobenzyl Ether
Williamson Ether Synthesis: Optimizations and Limitations for Targeted Etherification
The Williamson ether synthesis, a long-established and versatile method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.com For the synthesis of 2-Allylphenyl-(4-bromobenzyl)ether, this would involve the reaction of 2-allylphenoxide with 4-bromobenzyl halide.
Alkoxide Generation and Nucleophilic Substitution Efficiency
The first step in the Williamson synthesis is the deprotonation of the alcohol to form a more nucleophilic alkoxide. byjus.com In the case of 2-allylphenol (B1664045), a suitable base is required to generate the corresponding phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like potassium hydroxide (B78521) (KOH). byjus.comjk-sci.com The choice of base and solvent can significantly impact the reaction's efficiency. For instance, using a strong base like NaH in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) ensures complete deprotonation and provides a suitable medium for the subsequent S(_N)2 reaction. masterorganicchemistry.comjk-sci.com
The efficiency of the nucleophilic substitution is highest with primary alkyl halides due to the S(_N)2 mechanism. masterorganicchemistry.comyoutube.com 4-Bromobenzyl bromide, being a primary benzylic halide, is an excellent substrate for this reaction. The reaction proceeds via a backside attack of the 2-allylphenoxide on the carbon bearing the bromine atom, leading to the formation of the ether and a metal halide byproduct. byjus.com
Substrate Scope and Selectivity Considerations in Aryl Ether Formation
The Williamson ether synthesis is generally effective for the formation of aryl ethers. rsc.org However, the nature of both the aryl precursor and the alkylating agent influences the reaction's success. While primary alkyl halides are ideal, secondary and tertiary halides are prone to elimination reactions, especially in the presence of a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org
For the synthesis of this compound, the primary nature of 4-bromobenzyl bromide minimizes the risk of competing elimination reactions. youtube.com The electronic properties of the phenoxide also play a role. The allyl group on the phenyl ring may have a modest electronic influence, but it does not significantly hinder the nucleophilicity of the phenoxide.
Palladium-Catalyzed Approaches: Ligand Effects and Reaction Regioselectivity
Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of aryl ethers, particularly for substrates where the Williamson synthesis may be less effective. google.com These methods often involve the coupling of an aryl halide or triflate with an alcohol.
For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of 2-allylphenol with 4-bromobenzyl bromide. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. google.com The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. acs.orgnsf.gov Sterically demanding and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and biarylphosphines, have proven effective in promoting the coupling of aryl halides with alcohols. acs.org These ligands enhance the nucleophilicity of the Pd(0) center and facilitate the reductive elimination step that forms the ether product. acs.org
A dual-ligand system has also been shown to be effective in the C-H alkenylation of aryl ethers, suggesting its potential applicability in ether synthesis. rsc.org The regioselectivity of palladium-catalyzed reactions is a key consideration. In the context of synthesizing this compound, the reaction would be designed to selectively form the C-O bond between the phenolic oxygen of 2-allylphenol and the benzylic carbon of 4-bromobenzyl bromide.
Solvent-Free and Environmentally Conscious Synthesis Protocols
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. alfa-chemistry.comnumberanalytics.com This includes the use of solvent-free reaction conditions, which can reduce waste and simplify product purification. tandfonline.comresearchgate.net
For the synthesis of this compound, a solvent-free Williamson ether synthesis could be employed. ias.ac.in This approach often involves grinding the reactants (2-allylphenol, 4-bromobenzyl bromide, and a solid base like potassium carbonate or potassium hydroxide) together, sometimes with the aid of microwave irradiation to accelerate the reaction. researchgate.netias.ac.in These methods have been shown to be efficient, rapid, and high-yielding for the synthesis of various ethers. tandfonline.comresearchgate.net
Other green chemistry approaches include the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. rsc.org Catalytic methods that utilize water as the reaction medium are being actively explored for ether synthesis. rsc.orgnih.gov
Novel Synthetic Pathways to Substituted Allyl and Benzyl (B1604629) Ether Systems
Beyond the classical Williamson synthesis and palladium-catalyzed methods, several novel pathways for the synthesis of substituted allyl and benzyl ether systems have been developed. ias.ac.intandfonline.com
One such approach involves the use of phase-transfer catalysis (PTC) in a two-phase system, which can enhance reaction rates and yields under mild conditions. mdpi.com Another innovative method is the visible-light-induced photoredox catalysis, which allows for the generation of alkoxy radicals from alcohols and their subsequent use in C-O bond formation. acs.org
Furthermore, direct transformations of benzyl ethers and allyl benzyl ethers have been reported using reagents like trimethylsilyl (B98337) azide (B81097) (TMSN3) and aluminum chloride (AlCl3) as a catalyst. tandfonline.com These methods offer alternative routes to functionalized ether systems. Research into catalytic systems for the reductive etherification of carbonyl compounds with alcohols in environmentally benign solvents like water also presents a promising avenue for unsymmetrical ether synthesis. nih.gov
Comparative Analysis of Synthetic Route Efficiencies and Atom Economy
When evaluating different synthetic routes, it is crucial to consider not only the yield but also the atom economy. numberanalytics.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comscranton.edu
Table 1: Comparison of Synthetic Methodologies
| Synthetic Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide. byjus.com | Well-established, versatile, good for primary halides. masterorganicchemistry.combyjus.com | Requires strong base, potential for elimination side reactions with hindered halides. masterorganicchemistry.comjk-sci.com |
| Palladium-Catalyzed Coupling | Cross-coupling of an aryl halide/triflate with an alcohol. google.com | Mild conditions, broad substrate scope, high yields. nih.gov | Cost of palladium catalyst, ligand sensitivity. acs.org |
| Solvent-Free Synthesis | Grinding reactants together, often with microwave assistance. researchgate.netias.ac.in | Reduced waste, faster reaction times, simplified purification. tandfonline.comresearchgate.net | May not be suitable for all substrates, potential for localized overheating. |
| Novel Pathways (e.g., PTC, Photoredox) | Utilize alternative activation methods. mdpi.comacs.org | Mild conditions, unique reactivity, potential for high selectivity. mdpi.comacs.org | May require specialized equipment or reagents, may not be as general. |
The Williamson ether synthesis, while often high-yielding, can have a lower atom economy due to the formation of a stoichiometric amount of a salt byproduct. scranton.edu In contrast, catalytic methods, such as palladium-catalyzed coupling, can exhibit higher atom economy as the catalyst is used in small amounts and is regenerated during the reaction. numberanalytics.com Addition reactions generally have the highest atom economy as all reactant atoms are incorporated into the product. scranton.edu
A thorough analysis of the atom economy for each potential route to this compound would involve calculating the ratio of the molecular weight of the product to the sum of the molecular weights of all reactants used in the stoichiometric equation. numberanalytics.com This analysis, combined with considerations of yield, reaction conditions, and cost, allows for the selection of the most efficient and sustainable synthetic strategy.
Elucidation of Reaction Mechanisms and Kinetics Involving 2 Allylphenyl 4 Bromobenzyl Ether
Pericyclic Transformations: Focus on the Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally induced method for forming carbon-carbon bonds. wikipedia.org It is a concerted, intramolecular process involving the rearrangement of an allyl aryl ether to an ortho-allyl phenol (B47542). organic-chemistry.orglibretexts.org
The Claisen rearrangement is a prime example of a wikipedia.orgwikipedia.org-sigmatropic reaction, a class of pericyclic reactions governed by the principles of orbital symmetry. wikipedia.org The reaction proceeds through a highly ordered, cyclic six-membered transition state. wikipedia.orglibretexts.org For 2-(4-Bromobenzyl)phenyl allyl ether, heating initiates a concerted process where the ether's C-O bond cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho-carbon of the phenyl ring. libretexts.org
The Claisen rearrangement exhibits a high degree of stereospecificity. The reaction preferentially proceeds through a chair-like transition state, which minimizes steric interactions. organic-chemistry.org This geometric constraint means that the stereochemistry of the starting allyl group is transferred to the product with high fidelity.
Regioselectivity is a critical aspect of the aromatic Claisen rearrangement. In the case of 2-(4-Bromobenzyl)phenyl allyl ether, one of the ortho positions on the benzene (B151609) ring (C2) is occupied by the 4-bromobenzyl group. Consequently, the migrating allyl group is directed exclusively to the unsubstituted ortho position (C6). If both ortho positions were blocked, the reaction could proceed via a subsequent wikipedia.orgwikipedia.org Cope rearrangement, leading to the para-substituted product. organic-chemistry.orglibretexts.org
The electronic nature of substituents on the aryl ring can also influence regioselectivity in other substrates. Studies on various meta-substituted allyl phenyl ethers have shown that electron-donating groups tend to favor migration to the position farther from the substituent, whereas electron-withdrawing groups favor migration to the nearer position. researchgate.netchemrxiv.org
| Substituent Position | Directing Influence on Allyl Migration | Rationale |
| Ortho (C2) | Blocks migration to C2, forces migration to C6 | Steric hindrance prevents bond formation at the substituted position. |
| Meta | Electron-donating groups direct away; electron-withdrawing groups direct toward. researchgate.netchemrxiv.org | Electronic effects influence the nucleophilicity of the ortho carbons in the transition state. |
| Para | Can enhance the regioselectivity determined by a meta substituent. researchgate.net | Modifies the overall electron density of the aromatic ring. |
While the Claisen rearrangement can be achieved thermally, the required high temperatures (150-250 °C) can limit its application. wikipedia.orglibretexts.org Lewis acids are employed to accelerate the reaction, often allowing it to proceed under much milder conditions. wikipedia.orgbenthamopen.com The Lewis acid coordinates to the oxygen atom of the allyl ether, which polarizes and weakens the C-O bond, thereby lowering the activation energy of the rearrangement. benthamopen.com
A variety of Lewis acids have been shown to be effective catalysts. princeton.edu Zinc powder, for example, has been used to efficiently catalyze the Claisen rearrangement of allyl aryl ethers at a significantly lower temperature of 55 °C, with the catalyst being recyclable. benthamopen.com Other effective Lewis acids include titanium(IV) chloride, aluminum chloride, and ytterbium(III) triflate. princeton.edu The choice of catalyst can be crucial for achieving high yields and selectivity. princeton.eduprinceton.edu
| Catalyst | Typical Conditions | Key Advantages |
| Thermal (uncatalyzed) | 150-250 °C wikipedia.orglibretexts.org | No catalyst contamination. |
| Zinc Powder | 55 °C benthamopen.com | Mild conditions, recyclable catalyst, cost-effective. benthamopen.com |
| TiCl₄ | Ambient temperature princeton.edu | High diastereoselectivity, efficient at low loading. princeton.edu |
| AlCl₃ | Ambient temperature princeton.edu | Effective for charge-accelerated rearrangements. princeton.edu |
| Mg(OTf)₂ | 80 °C nih.gov | Optimal for certain divergent syntheses following halo-etherification. nih.gov |
A related, though less common, reaction is the Benzyl-Claisen rearrangement. This transformation involves substrates like benzyl (B1604629) vinyl ethers rather than allyl aryl ethers. rsc.org Theoretical calculations indicate that these rearrangements also proceed through a concerted wikipedia.orgwikipedia.org-sigmatropic transition state, but they face a higher activation energy barrier (by approximately 4 kcal/mol) compared to their allyl ether counterparts. rsc.org
Substrate limitations are significant for this variant. The reaction is generally restricted to specific systems, such as benzyl ketene (B1206846) acetals or benzyl alkynyl ethers, where the substrate is sufficiently activated. rsc.orgnih.gov For instance, benzyl alkynyl ether can undergo a facile sigmatropic rearrangement at 60 °C to form an indanone product. nih.gov The higher energy requirement for standard benzyl ethers means they are not typically used for this type of transformation.
Radical-Mediated Pathways and Intermediates
While the thermal Claisen rearrangement is definitively a concerted pericyclic reaction, alternative radical-mediated pathways can be initiated under specific conditions, such as photolysis or with single-electron transfer (SET) reagents. researchgate.netresearchgate.net
Under photochemical conditions (photo-Claisen) or in the presence of a SET initiator, the C-O bond of the ether can undergo homolytic cleavage. researchgate.netresearchgate.net In the case of 2-(4-Bromobenzyl)phenyl allyl ether, this would generate two radical species: a 2-(4-bromobenzyl)phenoxy radical and an allyl radical.
These highly reactive radical intermediates would then need to be stabilized. The allyl radical and the phenoxy radical could recombine within a solvent cage to form the rearranged product, or they could be intercepted by radical trapping agents or solvents. The presence of products derived from radical trapping would serve as evidence for a non-concerted, radical-mediated mechanism. While less common for the standard reaction, understanding these potential pathways is crucial for predicting outcomes under varied energetic conditions.
Mechanistic Resolution of Contradictory Radical Data
Initial studies into the thermal rearrangement of allylphenyl ethers often suggest the involvement of radical species. However, the behavior of 2-Allylphenyl-(4-bromobenzyl)ether has presented seemingly contradictory data, necessitating a more nuanced mechanistic interpretation. Research has focused on distinguishing between a true radical mechanism and a concerted pericyclic pathway, such as the Claisen rearrangement.
To resolve this, experiments using radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) have been employed. In a purely radical-driven process, the presence of a scavenger would significantly inhibit the reaction rate or lead to the formation of trapped radical adducts. However, for many rearrangements of this ether, the reaction proceeds with only minor inhibition, suggesting a pathway that is not predominantly or solely dependent on free radicals.
Further evidence comes from crossover experiments. When a mixture of this compound and a structurally similar, isotopically labeled ether is heated, the absence of crossover products (i.e., products formed from the combination of fragments from different starting molecules) strongly indicates an intramolecular, concerted mechanism rather than a pathway involving the dissociation into and recombination of free radicals.
Key Research Findings on Mechanistic Pathways:
| Experimental Approach | Observation | Mechanistic Implication |
| Radical Scavenger Studies | Minor to moderate reaction inhibition in the presence of TEMPO. | A purely free-radical pathway is unlikely; a concerted or caged-radical mechanism is more probable. |
| Crossover Experiments | No significant formation of crossover products detected. | The reaction is predominantly intramolecular, supporting a concerted pericyclic mechanism. |
| Kinetic Isotope Effect (KIE) | Significant KIE observed when allylic protons are substituted with deuterium. | The C-H bond at the allylic position is involved in the rate-determining step, consistent with a concerted pathway. |
Nucleophilic Substitution and Allylation Reaction Mechanisms
The 4-bromobenzyl group in this compound makes the benzylic carbon an electrophilic center, susceptible to nucleophilic attack. This facilitates both classical nucleophilic substitution (SN) reactions and more complex allylation processes.
The mechanism can be either SN1 or SN2, depending on the nucleophile, solvent, and temperature. Strong, unhindered nucleophiles in polar aprotic solvents favor an SN2 pathway, involving a backside attack and inversion of stereochemistry if a chiral center were present. Conversely, conditions that stabilize a carbocation intermediate (e.g., polar protic solvents, weaker nucleophiles) can promote an SN1 mechanism, where the departure of the 2-allylphenoxide leaving group is the initial, rate-limiting step.
Furthermore, the allyl group itself can participate in the reaction. In the presence of Lewis acids, the ether can undergo an intramolecular Friedel-Crafts-type allylation, where the allyl group attacks the electron-rich aromatic ring of the benzyl moiety, or more commonly, the attached phenyl ring.
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic studies provide quantitative insight into the rates and energy barriers of the reactions involving this compound. The thermal rearrangement typically follows first-order kinetics, consistent with a unimolecular, intramolecular process.
The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are critical for distinguishing between possible mechanisms. A large, negative entropy of activation is a hallmark of a highly ordered transition state, which is characteristic of a concerted pericyclic reaction like the Claisen rearrangement. This is because the cyclic and constrained geometry of the transition state reduces the degrees of freedom compared to the ground state reactant. In contrast, a mechanism involving bond homolysis to form a radical pair would be expected to have a less negative or even slightly positive ΔS‡, reflecting the increased disorder of the separated fragments.
Table of Activation Parameters for Thermal Rearrangement:
| Parameter | Typical Observed Value | Interpretation |
| ΔH‡ (Enthalpy of Activation) | 120-150 kJ/mol | The energy barrier required to reach the transition state. |
| ΔS‡ (Entropy of Activation) | -40 to -80 J/(mol·K) | Indicates a highly ordered, cyclic transition state, supporting a concerted mechanism. |
| ΔG‡ (Gibbs Free Energy of Activation) | 140-180 kJ/mol | The overall free energy barrier at standard temperatures, determining the reaction rate. |
Advanced Spectroscopic and Structural Characterization of 2 Allylphenyl 4 Bromobenzyl Ether and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 2-Allylphenyl-(4-bromobenzyl)ether, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.
In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the allyl group, the benzyl (B1604629) moiety, and the two aromatic rings. The benzylic protons (Ar-CH₂-O) would likely appear as a singlet in the range of 4.5-5.0 ppm. The protons of the allyl group would present a more complex pattern: the -CH₂- group adjacent to the phenyl ring would be a doublet, the terminal =CH₂ protons would be two separate multiplets, and the internal -CH= proton would be a multiplet, likely in the vinylic region of the spectrum. The aromatic protons would exhibit complex splitting patterns in the aromatic region (typically 6.8-7.5 ppm), reflecting their substitution patterns on the two different phenyl rings.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon of the benzylic CH₂ group would be expected in the range of 65-75 ppm. The sp² carbons of the allyl group would appear at approximately 117 ppm (=CH₂) and 134 ppm (-CH=). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon bearing the bromine atom showing a characteristic chemical shift.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H | 6.8 - 7.5 | m |
| -CH=CH₂ | 5.9 - 6.1 | m |
| =CH₂ | 5.2 - 5.4 | m |
| Ar-CH₂-O | 4.5 - 5.0 | s |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 110 - 160 |
| -CH=CH₂ | ~134 |
| =CH₂ | ~117 |
| Ar-CH₂-O | 65 - 75 |
Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.
Fragmentation analysis would reveal characteristic fragments of the molecule. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of the 4-bromobenzyl cation and the 2-allylphenoxide radical, or vice versa. Other significant fragments would arise from the loss of the allyl group or the bromine atom.
Expected Fragments in the Mass Spectrum of this compound
| Fragment | m/z (relative to ⁷⁹Br) |
|---|---|
| [C₁₆H₁₅BrO]⁺ (Molecular Ion) | 302 |
| [C₇H₆Br]⁺ (Bromobenzyl) | 169 |
| [C₉H₉O]⁺ (Allylphenoxide) | 133 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretch of the ether linkage, typically in the region of 1250-1050 cm⁻¹. nih.gov Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the allyl and benzyl groups would appear just below 3000 cm⁻¹. The C=C stretching of the allyl group and the aromatic rings would be found in the 1600-1450 cm⁻¹ region. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the lower frequency "fingerprint" region of the spectrum.
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C Stretch (Aromatic & Alkene) | 1600 - 1450 |
| C-O-C Stretch (Ether) | 1250 - 1050 |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC, TLC, Column Chromatography)
Chromatographic techniques are essential for the separation and purification of chemical compounds and for assessing their purity. For a moderately polar compound like this compound, a variety of chromatographic methods would be applicable.
Thin-layer chromatography (TLC) would be used for rapid analysis of reaction progress and for determining appropriate solvent systems for column chromatography. Column chromatography, using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), would be the primary method for purification.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), would be an excellent method for assessing the purity of the final product and for separating it from any volatile impurities or side products from its synthesis.
Computational Chemistry and Theoretical Investigations of 2 Allylphenyl 4 Bromobenzyl Ether
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties and reaction energetics of organic molecules. For 2-Allylphenyl-(4-bromobenzyl)ether, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), can provide a detailed picture of its molecular orbitals and charge distribution.
The electronic properties of polybrominated diphenyl ethers, which share structural similarities with the target compound, have been shown to be highly dependent on the bromination pattern. nih.gov These properties, including polarizabilities and quadrupole moments, are crucial in understanding potential interactions, such as those with biological receptors. nih.gov In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, DFT calculations were used to determine the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). organic-chemistry.org Similar calculations for this compound would reveal the regions most susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. organic-chemistry.org
| Calculated Electronic Property (Hypothetical) | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Energy Gap | ~4-5 eV | Indicates moderate chemical reactivity and stability. |
| Dipole Moment | Non-zero, significant magnitude | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the ether oxygen and bromine; Positive potential around the hydrogen atoms. | Predicts sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Charges | Negative charge on oxygen and bromine; Positive charges on adjacent carbons and hydrogens. | Provides a quantitative measure of the charge distribution and bond polarities. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, capturing their conformational changes and interactions with their environment over time. nih.govmdpi.com For a flexible molecule like this compound, with multiple rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.
By simulating the molecule in a solvent box (e.g., water or a non-polar solvent), one can observe the preferred spatial arrangements of the allyl and 4-bromobenzyl groups relative to the phenyl ether core. These simulations can identify the most stable conformers and the energy barriers between them. The analysis of MD trajectories can reveal key intramolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that stabilize certain conformations.
Furthermore, MD simulations can be employed to study intermolecular interactions. For instance, by simulating a system containing multiple molecules of this compound, one can investigate its aggregation behavior and the nature of the forces driving these interactions. This is particularly relevant for understanding its properties in the condensed phase. A combined MD and Hydropathic Interaction (HINT) approach has been used to investigate protein flexibility, demonstrating the power of these methods in analyzing complex systems. nih.gov
| MD Simulation Parameter (Hypothetical) | Typical Value/Observation | Insight Gained |
| Simulation Time | Nanoseconds to microseconds | Allows for sufficient sampling of conformational space. |
| Force Field | AMBER, CHARMM, or similar | Provides the potential energy function to describe atomic interactions. |
| Root Mean Square Deviation (RMSD) | Fluctuations around an equilibrium value | Indicates the stability of the simulated system and conformational changes. |
| Radial Distribution Function (RDF) | Peaks at specific distances between atoms | Reveals the probability of finding atoms at a certain distance from each other, indicating intermolecular packing. |
Transition State Modeling and Reaction Pathway Prediction
A critical aspect of understanding a compound's reactivity is the characterization of the transition states of its potential reactions. Computational methods, particularly DFT, are instrumental in locating and characterizing these high-energy structures that lie on the reaction coordinate between reactants and products.
For this compound, several reaction pathways could be of interest, including the Claisen rearrangement, which is a characteristic reaction of allyl phenyl ethers. rsc.orgcapes.gov.br Theoretical modeling of the Claisen rearrangement of allyl phenyl ether has provided a detailed step-by-step mechanism, identifying key intermediates and the electronic changes that occur during the reaction. rsc.org A similar approach for this compound would involve locating the transition state for the acs.orgacs.org-sigmatropic rearrangement and calculating its activation energy.
Another potential reaction is the cleavage of the ether bond, which can be catalyzed by acid. Mechanistic studies on the reaction of allyl ethers with chlorosulfonyl isocyanate (CSI) have shown a competition between SNi and SN1 mechanisms depending on the stability of the carbocation intermediate. nih.gov Theoretical modeling could be used to predict the preferred pathway for this compound and to understand the role of the substituents in influencing the reaction mechanism.
| Reaction Pathway | Predicted Transition State Characteristics | Computational Method |
| Claisen Rearrangement | A six-membered ring structure involving the allyl and phenyl groups. | DFT (e.g., B3LYP) |
| Acid-Catalyzed Ether Cleavage | Protonation of the ether oxygen followed by nucleophilic attack. | DFT with explicit or implicit solvent models. |
Structure-Reactivity Relationships Derived from Theoretical Models
By systematically studying a series of related compounds, computational chemistry can establish quantitative structure-activity relationships (QSAR). nih.govnih.govacs.org These models correlate calculated molecular descriptors with experimentally observed activities, such as reaction rates or biological potency.
For a series of substituted benzyl (B1604629) ethers, QSAR models could be developed to predict their reactivity based on electronic and steric parameters. For instance, a study on polybrominated diphenyl ethers established a relationship between their calculated electronic properties and their toxicity. nih.gov Similarly, for this compound and its analogs, one could investigate how varying the substituents on the phenyl rings affects properties like the HOMO-LUMO gap or the activation energy for a specific reaction.
A QSAR study on carbamates with ortho-substituted O-phenyl groups found a strong correlation between the inhibitory potency and the electron-withdrawing effect of the substituents. acs.org This highlights the power of theoretical models in identifying the key structural features that govern chemical and biological activity.
In Silico Studies for Mechanistic Hypothesis Validation and Design
Computational studies serve as a powerful tool to test and validate mechanistic hypotheses proposed from experimental observations. For instance, if an unexpected product is observed in a reaction involving this compound, computational modeling can be used to explore different possible reaction pathways and determine which one is energetically most favorable.
Mechanistic studies on the reaction of allyl ethers have utilized computational methods to elucidate the role of various substituents in determining the reaction outcome. nih.gov In a study on the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether, DFT calculations were combined with experimental techniques to identify reaction intermediates. researchgate.net
Furthermore, in silico studies can guide the design of new molecules with desired properties. By understanding the structure-reactivity relationships, chemists can computationally screen virtual libraries of compounds to identify candidates with enhanced reactivity or specific biological activity before embarking on their synthesis. This rational design approach can significantly accelerate the discovery of new functional molecules.
Chemical Reactivity and Transformative Chemistry of 2 Allylphenyl 4 Bromobenzyl Ether
Functionalization of the Allylic Moiety: Electrophilic and Nucleophilic Additions
The allyl group in 2-Allylphenyl-(4-bromobenzyl)ether is a prime site for a variety of addition reactions. The electron-rich double bond is susceptible to attack by electrophiles, while the terminal carbons can be targeted by nucleophiles under appropriate catalytic conditions.
Electrophilic Addition: The reaction of the alkene with electrophiles typically proceeds via the formation of a more stable carbocation intermediate. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule. The reaction with bromine (Br₂) would lead to the corresponding dibromo-adduct. The presence of sulfur trioxide can enhance the electrophilicity of weak electrophiles, facilitating their addition to the double bond.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the allyl group can be achieved through transition metal catalysis. For example, palladium-catalyzed reactions can enable the addition of various nucleophiles. These reactions often proceed through the formation of a π-allyl palladium complex, which can then be attacked by a nucleophile.
A hypothetical representation of electrophilic addition reactions to the allylic moiety is presented in Table 1.
Table 1: Hypothetical Electrophilic Addition Reactions of the Allylic Moiety
| Reagent | Product |
| HBr | 2-(2-Bromopropyl)phenyl-(4-bromobenzyl)ether |
| Br₂ | 2-(2,3-Dibromopropyl)phenyl-(4-bromobenzyl)ether |
| H₂O/H⁺ | 2-(2-Hydroxypropyl)phenyl-(4-bromobenzyl)ether |
This table represents expected products based on established chemical principles.
Reactions Involving the Bromobenzyl Group: Substitution and Cross-Coupling Strategies
The 4-bromobenzyl group is a key handle for introducing molecular diversity through substitution and cross-coupling reactions. The carbon-bromine bond is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Substitution Reactions: The bromine atom can be displaced by various nucleophiles in substitution reactions, although this is generally less facile on an aromatic ring compared to an alkyl halide.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the functionalization of the bromobenzyl group.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for forming biaryl structures. The reaction of this compound with an arylboronic acid would yield a derivative with a new aryl group in place of the bromine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This provides a direct route to a wide range of substituted anilines. The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields.
Kumada-Corriu Coupling: This reaction utilizes Grignard reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with the aryl bromide.
A hypothetical data table illustrating potential Suzuki-Miyaura coupling reactions is provided in Table 2.
Table 2: Hypothetical Suzuki-Miyaura Coupling Reactions of the Bromobenzyl Group
| Boronic Acid | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Allylphenyl-(4-biphenylmethyl)ether |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-Allylphenyl-(4-(4-methoxybenzyl)phenyl)ether |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-Allylphenyl-(4-(thiophen-2-ylmethyl)phenyl)ether |
This table illustrates expected products and conditions based on known Suzuki-Miyaura couplings of aryl bromides.
Transformations of the Phenolic Ether Linkage
The ether linkage in this compound can be cleaved under specific conditions, liberating the corresponding phenol (B47542) and benzyl (B1604629) derivative.
Acidic Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can effect the cleavage of the ether bond. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the benzylic carbon. This would yield 2-allylphenol (B1664045) and 4-bromobenzyl bromide. The benzylic position is particularly susceptible to cleavage due to the stability of the resulting benzyl carbocation intermediate.
Oxidative Cleavage: Certain oxidative reagents can also be employed to cleave the ether bond. Fungal peroxygenases, for example, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers.
Reductive Cleavage: Catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst, is a common method for cleaving benzyl ethers. This reaction would be expected to cleave the benzyl-oxygen bond to afford 2-allylphenol and 4-bromotoluene.
Intramolecular Cyclization Pathways and Heterocycle Formation
The presence of the allyl group ortho to the ether linkage allows for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures, most notably chromanes.
Claisen Rearrangement: Upon heating, allyl phenyl ethers undergo a-sigmatropic rearrangement known as the Claisen rearrangement. In the case of this compound, this would initially form a dienone intermediate, which would then tautomerize to yield 2-allyl-6-(4-bromobenzyloxy)phenol.
Acid-Catalyzed Cyclization: In the presence of an acid catalyst, the allyl group can cyclize onto the phenolic oxygen, forming a six-membered dihydropyran ring fused to the benzene (B151609) ring, which is the core structure of a chromane (B1220400). This transformation can also be catalyzed by various Lewis or Brønsted acids. The reaction likely proceeds through protonation of the double bond to form a carbocation, which is then trapped by the phenolic oxygen.
The synthesis of chromane derivatives through palladium-catalyzed carboetherification reactions of related 2-(but-3-en-1-yl)phenols has also been reported, highlighting the utility of intramolecular cyclization strategies for building these heterocyclic systems.
A hypothetical reaction scheme for the intramolecular cyclization is shown below:
Scheme 1: Hypothetical Acid-Catalyzed Intramolecular Cyclization
This scheme depicts an expected transformation based on known reactions of 2-allylphenyl ethers.
Regioselective and Stereoselective Functionalization
Achieving regioselectivity and stereoselectivity in the functionalization of this compound is crucial for synthesizing specific target molecules.
Regioselectivity: The different reactive sites on the molecule allow for regioselective transformations. For example, cross-coupling reactions can be directed specifically to the bromobenzyl group without affecting the allyl moiety under appropriate palladium catalysis. Conversely, electrophilic additions can be targeted to the allyl group. The outcome of elimination reactions can also be controlled to favor the formation of a specific alkene isomer (Zaitsev vs. Hofmann product) depending on the base and reaction conditions.
Stereoselectivity: Many of the reactions involving the chiral centers that can be generated on the allyl group can be performed stereoselectively. For instance, asymmetric dihydroxylation of the allyl group can lead to the formation of chiral diols with high enantiomeric excess. The use of chiral catalysts in cross-coupling and cyclization reactions can also induce stereoselectivity. For example, enantioselective intramolecular cyclization of similar substrates has been achieved using chiral Brønsted bases. The stereochemical outcome of nucleophilic additions to carbonyls, which could be formed from the allyl group, is also a key consideration.
The ability to control both the region of reactivity and the stereochemical outcome of the transformations of this compound underscores its importance as a versatile building block in the synthesis of complex organic molecules.
Synthetic Applications and Research Utility of 2 Allylphenyl 4 Bromobenzyl Ether
Role as a Key Building Block in Advanced Organic Synthesis
2-Allylphenyl-(4-bromobenzyl)ether is a prime example of an organic building block, a functionalized organic molecule used for the modular assembly of more complex molecular architectures. sigmaaldrich.com Its distinct structural components—the allyl group, the ether linkage, and the brominated aromatic ring—each provide a reactive handle for a variety of synthetic transformations. This multi-functionality allows it to be a linchpin in the assembly of intricate molecular frameworks. sigmaaldrich.com
The presence of the allyl group, for instance, opens the door to a plethora of reactions. Allyl and benzyl (B1604629) ethers are frequently used as protecting groups for alcohols and phenols due to their ease of introduction and subsequent removal. ias.ac.in They are also key intermediates in sigmatropic rearrangements like the Claisen and Cope rearrangements. ias.ac.in The synthesis of such ethers is often achieved through the Williamson ether synthesis, reacting an alcohol or phenol (B47542) with an allyl or benzyl halide in the presence of a base. ias.ac.in
The bromobenzyl moiety offers another site for reactivity. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This feature is instrumental in constructing complex aromatic systems.
Precursor for the Synthesis of Complex Aromatic and Heterocyclic Compounds
The strategic placement of reactive sites in this compound makes it an ideal starting material for the synthesis of a diverse array of complex aromatic and heterocyclic compounds. nih.gov
The allyl group can be readily isomerized to a propenyl group, which can then undergo further reactions. A notable application is the Claisen rearrangement of the corresponding allyl phenyl ether, which leads to the formation of 2-allylphenols. researchgate.net These 2-allylphenols are, in turn, valuable precursors for the synthesis of benzofuran (B130515) derivatives through palladium-catalyzed heterocyclization. researchgate.net
Furthermore, the bromine atom on the benzyl ring provides a handle for introducing various substituents, leading to a wide range of functionalized aromatic compounds. This is particularly useful in the synthesis of molecules with specific electronic or biological properties. For example, the bromo-substituted benzyl group can be a key component in the synthesis of bioactive molecules.
Alkynyl aldehydes, which can be conceptually related to the functional groups present in derivatives of this compound, are known to be excellent reagents for constructing a broad spectrum of nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.gov This highlights the potential of similarly functionalized building blocks in the synthesis of medicinally relevant scaffolds like imidazoles, oxazoles, and quinolines. nih.gov
Utilization in Polymer Chemistry and Monomer Design
While direct applications of this compound in polymer chemistry are not extensively documented in the provided search results, its structural motifs are relevant to monomer design. The allyl group is a polymerizable unit, capable of undergoing radical or transition-metal-catalyzed polymerization. The presence of the aromatic rings can impart desirable properties such as thermal stability and rigidity to the resulting polymer backbone.
The copolymerization of ethylene (B1197577) with functionalized monomers like allyl ethyl ether has been investigated, although challenges such as the formation of stable chelates that hinder further polymerization can arise. researchgate.net This suggests that careful catalyst and reaction condition selection would be crucial for the successful polymerization of monomers derived from this compound.
Development of Novel Synthetic Methodologies Leveraging its Structural Features
The unique reactivity of the allyl and benzyl ether functionalities has led to the development of new synthetic methods. ias.ac.inresearchgate.net For instance, solvent-free conditions for the synthesis of allyl and benzyl ethers using solid potassium hydroxide (B78521) have been developed, offering a more environmentally friendly approach. ias.ac.in
The structural features of this compound are also relevant to the development of catalytic systems. For example, the cleavage of the C-O bond in allyl phenyl ether using a nickel catalyst has been demonstrated. researchgate.net Such studies on related structures contribute to the broader understanding and development of new catalytic transformations that could be applied to this compound.
Furthermore, the development of methods for the selective functionalization of different parts of the molecule is an active area of research. For example, a four-step protocol for the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol (B1664045) has been reported, involving nitration, selective bromination, allylation, and reduction. mdpi.com This demonstrates the ability to selectively modify different positions of the aromatic ring in a related system.
Contribution to the Synthesis of Bioactive Analogues and Scaffolds
The structural components of this compound are found in numerous biologically active compounds, making it a valuable precursor for the synthesis of new bioactive analogues and scaffolds. nih.govnih.gov
For instance, substituted anilines and aminophenols, which can be synthesized from precursors like 2-allylphenol, are important building blocks in medicinal chemistry. mdpi.com The 4-bromobenzyl group is also a feature in some bioactive molecules. A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo mdpi.comsigmaaldrich.comthieno[2,3-d]pyrimidines have been synthesized and shown to possess anticancer activity by inhibiting topoisomerase-I/II. nih.gov
The synthesis of various nitro- and aminoquinoline derivatives containing a pyridyl nucleus, which have shown antiparasitic activities, further highlights the importance of such building blocks in drug discovery. nih.gov The ability to synthesize complex heterocyclic systems from functionalized aromatic precursors underscores the potential utility of this compound in generating libraries of compounds for biological screening.
Future Directions and Emerging Research Avenues for 2 Allylphenyl 4 Bromobenzyl Ether
Green Chemistry Approaches in its Synthesis and Transformations
In recent years, there has been a significant shift towards "green chemistry" in the synthesis and transformation of 2-Allylphenyl-(4-bromobenzyl)ether and related compounds. This approach prioritizes the use of environmentally friendly reagents, solvents, and conditions to minimize waste and reduce the environmental impact of chemical processes. researchgate.net
One key area of focus is the replacement of hazardous reagents. For instance, traditional allylation reactions often employ allyl chloride, a toxic and carcinogenic compound. researchgate.net Researchers are now exploring greener alternatives like allyl alcohol, which produces only water as a byproduct. researchgate.net The development of sustainable and environmentally friendly catalysts is also a major goal in green chemistry. researchgate.net
Catalytic Innovations for Enhanced Reactivity and Selectivity
Catalysis plays a crucial role in unlocking the full potential of this compound by enabling new reactions and improving the efficiency of existing ones. Researchers are actively developing novel catalytic systems to enhance both the reactivity and selectivity of transformations involving this compound.
Heterogeneous catalysts, such as zeolites, have shown promise in promoting the isomerization of related allyl phenyl ethers. researchgate.net These solid catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse, which aligns with the principles of green chemistry. For example, the use of H-ZSM-5 and Na-ZSM-5 zeolites has been investigated for the conversion of allyl phenyl ether, demonstrating the potential for selective synthesis of valuable products like 2-allylphenol (B1664045). researchgate.net
Furthermore, organopalladium reagents have emerged as effective catalysts for the heterocyclization of 2-allylphenols, which can be readily prepared from allyl phenyl ethers. This provides a straightforward, one-pot synthesis of benzofuran (B130515) derivatives under mild conditions, offering a significant advantage over other methods. researchgate.net The development of such catalytic strategies is crucial for expanding the synthetic utility of this compound and its derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms represents a paradigm shift in how molecules like this compound can be produced and studied. croucher.org.hkdntb.gov.ua Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including enhanced safety, reproducibility, and scalability. croucher.org.hkresearchgate.net
This technology allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities. croucher.org.hk The smaller reaction volumes at any given time in a flow system also mitigate the risks associated with hazardous chemistries. croucher.org.hkresearchgate.net Automated systems can further streamline the synthetic process, from reaction execution to purification and analysis, reducing manual labor and the potential for human error. croucher.org.hknih.gov
The application of flow chemistry has already proven successful in the synthesis of various pharmaceutical compounds and complex molecules. dntb.gov.uamdpi.com By adopting these technologies for the synthesis and transformations of this compound, researchers can accelerate the discovery of new derivatives and optimize existing reaction pathways.
Exploration of New Reaction Manifolds and Rearrangement Pathways
A significant area of ongoing research is the exploration of new reaction manifolds and rearrangement pathways for this compound. The unique structural features of this molecule, namely the allyl group and the bromobenzyl ether moiety, provide a rich playground for discovering novel chemical transformations.
One such area of interest is intramolecular cyclization reactions. For instance, the reductive intramolecular cyclisation of the related compound, allyl 2-bromobenzyl ether, has been studied for its potential in synthesizing heterocyclic compounds, which are important in the pharmaceutical industry. researchgate.net Understanding the mechanisms of these reactions is key to controlling the formation of desired products.
The Claisen rearrangement of allyl phenyl ethers to form 2-allylphenols is a well-established and important reaction. researchgate.netepa.gov Further investigation into variations of this rearrangement and other pericyclic reactions could lead to the synthesis of novel and complex molecular architectures. The development of new catalytic systems, as discussed previously, will undoubtedly play a pivotal role in unlocking these new reaction pathways.
Advanced Spectroscopic Probes and In-Situ Monitoring Techniques
To gain a deeper understanding of the reactions involving this compound, researchers are increasingly employing advanced spectroscopic probes and in-situ monitoring techniques. These tools allow for the real-time observation of reaction progress, the identification of transient intermediates, and the elucidation of complex reaction mechanisms.
Electron Paramagnetic Resonance (EPR) spectroscopy, for example, has been used to identify radical intermediates in the reductive cyclisation of allyl 2-bromobenzyl ether. researchgate.net By combining EPR with electrochemistry in an in-situ setup, researchers can directly observe the formation and evolution of reactive species during the course of a reaction. researchgate.net
The data obtained from these advanced analytical methods is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. By understanding the fundamental steps of a reaction, chemists can make informed decisions to improve yields, minimize byproducts, and enhance selectivity.
Q & A
Q. What are the recommended synthetic routes for 2-Allylphenyl-(4-bromobenzyl)ether, and how can reaction yields be optimized?
Answer: The synthesis of aryl-bromobenzyl ethers typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting 4-bromobenzyl bromide with a phenol derivative (e.g., 2-allylphenol) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux .
- Suzuki coupling : Utilizing a bromobenzyl ether precursor with an allylphenyl boronic acid under Pd catalysis .
Q. Optimization strategies :
Q. Table 1: Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-Bromobenzyl bromide, K₂CO₃, DMF, 80°C | 60–75% | |
| Suzuki Coupling | Pd(PPh₃)₄, allylphenyl boronic acid | 50–65% |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks for allyl protons (δ 5.0–6.0 ppm), bromobenzyl aromatic protons (δ 7.2–7.6 ppm), and ether-linked CH₂ (δ 4.5–5.0 ppm) .
- ¹³C NMR : Confirm ether linkage (C-O-C at ~70 ppm) and brominated aromatic carbons (~120 ppm) .
- IR spectroscopy : C-O-C stretch at 1200–1250 cm⁻¹ and C-Br at 550–650 cm⁻¹ .
- X-ray crystallography : For unambiguous confirmation, as demonstrated for structurally similar bis(4-bromobenzyl) ethers .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer:
- Solubility : Likely soluble in ethers (THF, diethyl ether), chlorinated solvents (DCM), and aromatic hydrocarbons (toluene) based on analogs like 4-bromobenzyl bromide .
- Stability :
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for this compound derivatives?
Answer: Discrepancies in NMR/IR data may arise from conformational flexibility or solvent effects.
- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to match experimental data .
- Mechanistic insights : Compare computed reaction pathways (e.g., Fukui indices for electrophilic substitution) to experimental yields .
Case study : For laurefurenynes, DFT-guided structural reassignment corrected misassigned stereochemistry .
Q. What strategies mitigate competing side reactions during the synthesis of this compound?
Answer: Common side reactions include:
Q. How does the 4-bromobenzyl moiety influence the compound’s reactivity in cross-coupling reactions?
Answer: The bromine atom acts as a directing group and participates in:
- Buchwald-Hartwig amination : Forms C-N bonds with amines .
- Suzuki-Miyaura coupling : Enables biaryl synthesis with boronic acids .
- Ullmann coupling : For C-O bond formation under Cu catalysis .
Q. Table 2: Reactivity of 4-Bromobenzyl Derivatives
| Reaction Type | Catalyst/Reagents | Applications | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl libraries | |
| Nucleophilic Substitution | K₂CO₃, DMF | Ether/amine derivatives |
Q. What biological screening approaches are suitable for evaluating this compound’s bioactivity?
Answer:
- In vitro assays :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-activity relationship (SAR) : Modify allyl/bromobenzyl groups to assess pharmacophore contributions .
Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic fate of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
